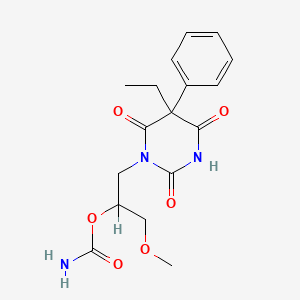
Barbituric acid, 5-ethyl-1-(2-hydroxy-3-methoxypropyl)-5-phenyl-, carbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate typically involves the reaction of a suitable carbamate precursor with a diazinane derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Such as recrystallization or chromatography to obtain a pure product.
Quality control: Analytical techniques like HPLC or NMR to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate is used as a building block for synthesizing more complex molecules. It can also serve as a reagent in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine
In medicine, carbamates are often explored for their potential therapeutic applications, including as drugs for treating various diseases.
Industry
In the industrial sector, carbamates are used in the production of polymers, coatings, and other materials due to their stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of the enzyme.
Modulating receptor function: By acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-hydroxypropan-2-yl] carbamate
- [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-ethoxypropan-2-yl] carbamate
Uniqueness
The uniqueness of [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate lies in its specific structural features, such as the methoxy group at the 3-position, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
64038-13-7 |
|---|---|
Molecular Formula |
C17H21N3O6 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C17H21N3O6/c1-3-17(11-7-5-4-6-8-11)13(21)19-16(24)20(14(17)22)9-12(10-25-2)26-15(18)23/h4-8,12H,3,9-10H2,1-2H3,(H2,18,23)(H,19,21,24) |
InChI Key |
MQQPFLVCCBPWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COC)OC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


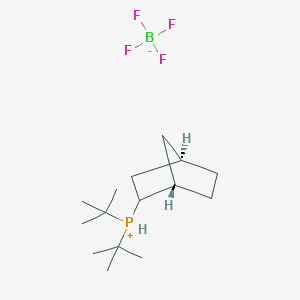
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
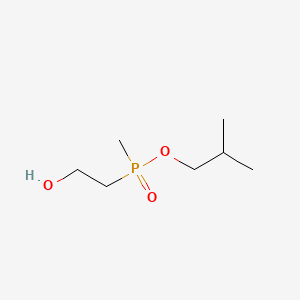

![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)


![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)

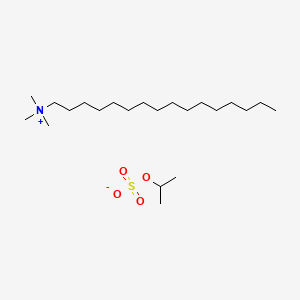
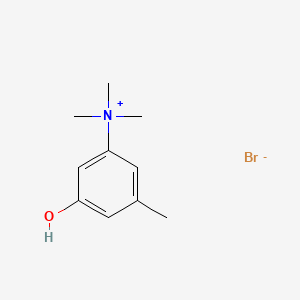

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
